Isopropyl 2-chloroethylcarbamate

Description

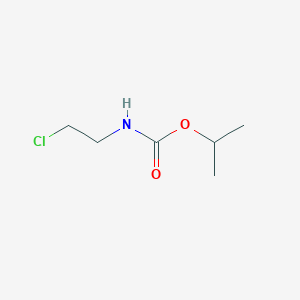

Isopropyl 2-chloroethylcarbamate is an organocarbamate compound characterized by an isopropyl ester group and a 2-chloroethyl substituent on the carbamate backbone.

Properties

Molecular Formula |

C6H12ClNO2 |

|---|---|

Molecular Weight |

165.62 g/mol |

IUPAC Name |

propan-2-yl N-(2-chloroethyl)carbamate |

InChI |

InChI=1S/C6H12ClNO2/c1-5(2)10-6(9)8-4-3-7/h5H,3-4H2,1-2H3,(H,8,9) |

InChI Key |

GAKIMVMUANVPTC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=O)NCCCl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The chloroethyl group distinguishes Isopropyl 2-chloroethylcarbamate from other carbamates. Key analogues include:

Key Observations :

Physicochemical Properties

- Molecular Weight : Estimated at ~165.6 g/mol for this compound, intermediate between chlorpropham (213.7 g/mol) and simpler esters like isopropyl nitrite (89.09 g/mol) .

- Solubility : Chlorinated carbamates generally exhibit low water solubility due to hydrophobic substituents. The chloroethyl group may increase polarity slightly compared to aromatic derivatives.

Critical Analysis of Research Findings

- Gaps in Data: Specific toxicity, environmental persistence, and detailed synthesis protocols for this compound are absent in the provided evidence. Comparative studies with chloroethylamines (e.g., 2-(Diisopropylamino)ethyl chloride, ) suggest shared reactivity in alkylation but divergent applications due to carbamate vs. amine backbones .

- Nomenclature Consistency: The IUPAC name “1-methylethyl” (isopropyl) is critical for avoiding ambiguity in regulatory or synthetic contexts .

Q & A

Basic: What synthetic methodologies are recommended for Isopropyl 2-chloroethylcarbamate, and how can reaction conditions be optimized for high yield?

Answer:

The synthesis of carbamate derivatives like this compound typically involves reacting amines with carbonyl compounds or isocyanates under controlled conditions. For example, nucleophilic substitution reactions between chloroethylamine intermediates and isopropyl carbamoyl chloride can be optimized by using catalysts (e.g., triethylamine) to enhance reactivity . Temperature control (0–5°C for exothermic steps) and solvent selection (e.g., dichloromethane or THF) are critical to minimize side reactions. Yield optimization may require iterative adjustments of stoichiometry and reaction time, followed by purification via column chromatography .

Basic: Which spectroscopic techniques are essential for characterizing this compound, and how should data interpretation be approached?

Answer:

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for confirming molecular structure, particularly the carbamate linkage (C=O at ~155 ppm in ¹³C NMR) and isopropyl/chloroethyl substituents. Infrared (IR) spectroscopy can validate the carbonyl stretch (~1700 cm⁻¹) and N-H vibrations. Mass spectrometry (MS) provides molecular weight confirmation and fragmentation patterns. Data interpretation must cross-reference with literature values for analogous carbamates to identify deviations caused by steric or electronic effects .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Answer:

Discrepancies in biological activity often arise from structural variations in substituents or impurities. To resolve these:

Comparative SAR Studies : Systematically modify substituents (e.g., isopropyl vs. cyclohexyl groups) and evaluate activity against standardized assays .

Purity Validation : Use HPLC (>95% purity) to eliminate confounding effects from byproducts .

Statistical Analysis : Apply multivariate regression to isolate structural contributors to activity, using datasets from analogs like 2-[(4,6,7-Trimethylquinazolin-2-yl)sulfanyl]ethyl carbamates .

Advanced: What experimental approaches are recommended for investigating the thermal stability of this compound under varying storage conditions?

Answer:

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are critical for assessing decomposition temperatures and enthalpy changes. For storage studies:

- Accelerated Stability Testing : Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) over 4–12 weeks.

- Degradation Pathway Analysis : Use LC-MS to identify breakdown products (e.g., hydrolysis to 2-chloroethylamine) and quantify degradation kinetics .

Basic: What are the critical considerations for designing a structure-activity relationship (SAR) study involving this compound analogs?

Answer:

Systematic Substituent Variation : Modify the chloroethyl chain length, isopropyl group bulk, or carbamate linkage (e.g., replacing oxygen with sulfur).

Computational Modeling : Employ density functional theory (DFT) to predict electronic effects on reactivity or binding affinity.

Biological Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor studies) and positive/negative controls to ensure reproducibility .

Advanced: How should researchers address discrepancies in synthetic yields reported across studies for carbamate compounds?

Answer:

Yield inconsistencies often stem from:

- Reagent Purity : Use freshly distilled isocyanates or anhydrous solvents to avoid hydrolysis side reactions.

- Reaction Monitoring : Employ TLC or in situ IR to track intermediate formation and terminate reactions at optimal conversion points.

- Byproduct Analysis : Characterize low-yield batches via GC-MS to identify competing pathways (e.g., dimerization) and adjust conditions accordingly .

Basic: What chromatographic methods are suitable for purity analysis of this compound, and how should method validation be conducted?

Answer:

Reverse-phase HPLC with a C18 column and UV detection (220–254 nm) is standard. Method validation requires:

- Linearity : Calibration curves (R² > 0.995) across 50–150% of expected concentration.

- Precision : ≤2% RSD for triplicate injections.

- Limit of Detection (LOD) : Signal-to-noise ratio ≥3 for trace impurities .

Advanced: What mechanistic studies are required to elucidate the decomposition pathways of this compound under hydrolytic conditions?

Answer:

Kinetic Studies : Monitor hydrolysis rates at varying pH (2–12) and temperatures (25–60°C) using UV-Vis spectroscopy.

Intermediate Trapping : Add scavengers (e.g., sodium borohydride) to stabilize reactive intermediates like 2-chloroethyl isocyanate.

Computational Simulations : Apply molecular dynamics to model transition states and identify rate-limiting steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.